molecular formula C19H18F3NO4S2 B2976603 7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1705101-32-1

7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane

Cat. No. B2976603
CAS RN: 1705101-32-1
M. Wt: 445.47
InChI Key: WPVGDFSFZPFLIJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a trifluoromethyl group, a phenylsulfonyl group, and a thiazepane ring. The presence of these groups could confer interesting chemical and physical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes an oxygen atom, which could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group is often quite stable but can be transformed under certain conditions . The thiazepane ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The thiazepane ring could confer rigidity to the molecule, influencing its conformational behavior .

Scientific Research Applications

Julia-Kocienski Olefination Reactions

The Julia-Kocienski olefination reaction is a powerful method for forming carbon-carbon double bonds. Research involving 3,5-bis(trifluoromethyl)phenyl sulfones demonstrates their utility in this reaction to afford 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities. This reaction is significant for the synthesis of methoxylated stilbenes, including trimethylated resveratrol, showcasing its applicability in synthesizing complex organic molecules with potential health benefits (Alonso et al., 2005).

Synthesis of Heterocyclic Compounds

The synthesis of sulfonated [3,1]-benzothiazepines via a three-component reaction of 1-(2-allylaryl)thioureas, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions represents an efficient strategy for preparing seven-membered heterocyclic compounds containing a sulfonyl group. This method highlights the versatility of non-metallic transformations in constructing complex heterocycles (He et al., 2018).

Novel Substituted 1,5-Benzothiazepines

Research into the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group demonstrates the utility of such compounds in medicinal chemistry. These compounds are synthesized through reactions involving 1,4-dioxane-6-sulfonyl chloride and various diones, potentially leading to new pharmacologically active molecules (Chhakra et al., 2019).

Farnesyltransferase Inhibitors

The compound "(R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine" (BMS-214662) is an example of a farnesyltransferase inhibitor with potent antitumor activity, showing the potential of sulfonyl-containing compounds in cancer therapy. This research underscores the importance of sulfonyl derivatives in the development of new treatments for cancer (Hunt et al., 2000).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing efficient synthetic routes, studying its reactivity, investigating its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4S2/c20-19(21,22)14-2-1-3-15(11-14)29(24,25)23-7-6-18(28-9-8-23)13-4-5-16-17(10-13)27-12-26-16/h1-5,10-11,18H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVGDFSFZPFLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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